1-Aminoisoquinoline

概要

説明

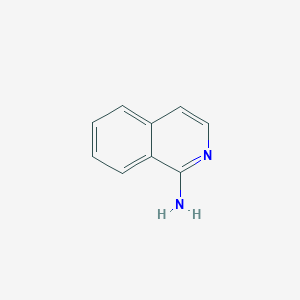

1-Aminoisoquinoline is an organic compound belonging to the class of isoquinolines, which are heterocyclic aromatic compounds. Isoquinolines are characterized by a benzene ring fused to a pyridine ring. This compound has a molecular formula of C9H8N2 and is known for its significant biological activity and utility as a building block in organic synthesis .

準備方法

1-Aminoisoquinoline can be synthesized through various methods. One common synthetic route involves the nucleophilic substitution reaction of isoquinoline with a nitroso negative ion. This reaction typically proceeds in two steps:

- Generation of the nitroso negative ion.

- Nucleophilic substitution at the desired position on the isoquinoline ring .

Industrial production methods often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods may include the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis .

化学反応の分析

Catalytic Cyclization and Annulation Reactions

1-Aminoisoquinoline derivatives are frequently synthesized via transition-metal-catalyzed cyclization. Key methods include:

- Ru(II)-catalyzed C–H activation : Electrochemical annulation of benzamidine hydrochlorides with alkynes under constant current yields naphthyridine-based derivatives (yields: 60–85%) .

- Gold(III)-mediated domino reactions : Reaction of 2-alkynylbenzamides with ammonium acetate produces 1-aminoisoquinolines under mild conditions (yields: 70–90%) .

- AgOTf/AuCl cocatalyzed reactions : 2-Alkynylbenzaldoximes react with isocyanoacetates to form 1-aminoisoquinolines (yields: 75–92%) .

Example Reaction Pathway (Gold Catalysis):

Coupling Reactions

Copper and rhodium catalysts enable coupling reactions for functionalized derivatives:

- Cu-catalyzed three-component reactions : Terminal alkynes, 2-bromoaryl ketones, and acetonitrile yield isoquinolines via [3 + 2 + 1] cyclization .

- Rh(III)-catalyzed oxidative coupling : N-aryl benzamidines react with alkynes to form N-substituted 1-aminoisoquinolines (yields: 72–88%) .

Table 1: Key Coupling Reactions

| Substrates | Catalyst | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Benzamidine + Alkyne | [RhCp*Cl₂]₂ | 80°C, 12 h | 85 | |

| 2-Alkynylbenzaldoxime + Isocyanoacetate | AgOTf/AuCl | RT, 6 h | 92 |

Hydrogenation and Reduction

This compound is synthesized via catalytic hydrogenation of nitro precursors:

- Nitro Reduction : 1-Nitroisoquinoline undergoes hydrogenation (H₂, 1–5 MPa) with Ni, Pt, or Ru catalysts in methanol/ethanol (yields: 80–90%) .

- Direct Amination : Isoquinoline reacts with KNO₂ in DMSO/Ac₂O to form 1-nitroisoquinoline, followed by reduction (yields: 56–72%) .

Critical Parameters :

- Temperature: 30–60°C (higher temperatures cause decomposition).

- Pressure: 1–5 MPa (lower pressures slow reaction kinetics) .

Nucleophilic Substitution

The C-1 position of isoquinoline is electrophilic, enabling nucleophilic amination:

- Alkali Metal Amination : Sodium/potassium amide in xylene at 100–135°C yields this compound (yields: 40–60%) .

- Nitroso Substitution : KNO₂ in DMSO/Ac₂O introduces nitroso groups, later reduced to amino groups .

Mechanistic Insight :

Comparative Analysis of Synthetic Methods

Table 2: Efficiency of Key Synthetic Routes

Mechanistic Studies

科学的研究の応用

Recent advancements have shown that 1-aminoisoquinolines can be utilized in the development of organic ultralong room-temperature phosphorescence (RTP) materials. These materials are valuable for applications in optoelectronic devices and bioimaging. A study demonstrated a copper-catalyzed method for synthesizing diverse substituted 1-aminoisoquinoline derivatives, which were then used to create host-guest RTP systems. The resulting nanoparticles exhibited impressive signal-to-noise ratios for in vivo imaging, indicating their potential utility in biomedical applications .

Table 2: Properties of Host-Guest RTP Systems Using this compound Derivatives

| Material Type | Lifetime (ms) | Signal-to-Noise Ratio |

|---|---|---|

| Doped with 4r/BP | 4.4 - 299.3 | Up to 32 |

Analytical Techniques

The application of signal amplification by reversible exchange (SABRE) hyperpolarization techniques to this compound has opened new avenues in analytical chemistry. This method enhances the sensitivity of nuclear magnetic resonance (NMR) spectroscopy and magnetic resonance imaging (MRI), allowing for the detection of low concentrations of compounds. The study highlighted the polarization transfer mechanisms involved and compared them with other compounds like pyridine, showcasing the potential for future applications in studying bio-friendly materials .

作用機序

The mechanism of action of 1-aminoisoquinoline involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, affecting biochemical pathways within cells. The exact mechanism can vary depending on the specific application and the molecular targets involved .

類似化合物との比較

1-Aminoisoquinoline can be compared with other similar compounds such as:

Isoquinoline: The parent compound without the amino group.

Quinoline: A similar heterocyclic compound with a different ring structure.

1-Aminophthalazine: A compound with a similar structure but different biological activity

The uniqueness of this compound lies in its specific chemical properties and biological activities, which make it a valuable compound in various fields of research and industry.

生物活性

1-Aminoisoquinoline (1-AIQ) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological potential, mechanisms of action, and recent research findings related to this compound, supported by case studies and data tables.

Overview of this compound

1-AIQ is a derivative of isoquinoline, a bicyclic structure that serves as a scaffold for various bioactive compounds. The amino group at the first position enhances its reactivity and biological properties. Research has shown that 1-AIQ and its derivatives exhibit significant pharmacological activities, including antidepressant, anticancer, and antioxidant effects.

Antidepressant Activity

Recent studies have demonstrated the antidepressant-like effects of certain this compound derivatives. In a mouse model using the forced swimming test (FST), several derivatives (e.g., 3a, 3b, 3j, and 3t) were shown to significantly reduce immobility time, indicating potential antidepressant activity. These compounds also exhibited low toxicity levels in acute tests on cerebral, hepatic, and renal functions .

Table 1: Antidepressant Activity of this compound Derivatives

| Compound | Immobility Time (seconds) | MAO Inhibition (%) | Toxicity Level |

|---|---|---|---|

| 3a | 120 | 70 | Low |

| 3b | 110 | 65 | Low |

| 3j | 130 | 60 | Low |

| 3t | 115 | 75 | Low |

Anticancer Properties

1-AIQ derivatives have also shown promise as anticancer agents, particularly against acute myeloid leukemia (AML). Specific compounds such as HSN286 and HSN334 have been identified as potent inhibitors of FLT3-driven AML cell lines (MV4–11 and MOLM-14). These compounds demonstrated IC50 values in the nanomolar range, indicating strong antiproliferative effects .

Table 2: Anticancer Activity of Selected this compound Derivatives

| Compound | Cell Line | IC50 (nM) | % Inhibition at 500 nM |

|---|---|---|---|

| HSN286 | MV4–11 | 0.5 | >90 |

| HSN334 | MOLM-14 | 0.7 | >85 |

| HSN356 | MV4–11 | 0.6 | >88 |

The biological activity of this compound can be attributed to several mechanisms:

- Monoamine Oxidase Inhibition : Some derivatives inhibit monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of serotonin and norepinephrine, contributing to antidepressant effects .

- Receptor Tyrosine Kinase Inhibition : The anticancer activity is primarily due to the inhibition of receptor tyrosine kinases (RTKs), specifically FLT3, which is often mutated in AML. By blocking this pathway, these compounds can effectively reduce cell proliferation in cancerous cells .

Signal Amplification Techniques

Recent advancements in analytical techniques have enhanced our understanding of the behavior of this compound in biological systems. The Signal Amplification by Reversible Exchange (SABRE) technique has been applied to hyperpolarize this compound for use in nuclear magnetic resonance (NMR) studies. This method allows for better detection of low concentrations of compounds and provides insights into their molecular interactions .

Case Studies

A notable study utilized SABRE to analyze the behavior of hyperpolarized this compound in various solvent systems. The results highlighted significant amplification of NMR signals, which can facilitate further investigations into its biological functions and potential therapeutic applications .

特性

IUPAC Name |

isoquinolin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSILBMSORKFRTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40165283 | |

| Record name | 1-Aminoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1532-84-9 | |

| Record name | 1-Isoquinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1532-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminoisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001532849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Aminoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinolin-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOISOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUG12T52WZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-aminoisoquinoline?

A1: The molecular formula of this compound is C9H8N2, and its molecular weight is 144.17 g/mol.

Q2: What are some of the common synthetic routes for 1-aminoisoquinolines?

A2: Several synthetic strategies have been developed for this compound synthesis. These include:

- Metal-free reactions: Utilizing readily available starting materials like 4H-pyran derivatives and secondary amines under mild conditions. []

- Metal-mediated reactions: Employing catalysts like copper, silver triflate, gold(III), rhodium(III), and ruthenium(II) in various coupling and cyclization reactions with substrates like 2-alkynylbenzaldoximes, benzamidines, and propargyl alcohols. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

- Domino reactions: Employing trimethylaluminum (Me3Al) for domino nucleophilic addition/intramolecular cyclization of 2-(2-oxo-2-phenylethyl)benzonitriles with amines. []

Q3: How do different substituents on the this compound scaffold affect its solid-state fluorescence properties?

A3: Research indicates that multisubstituted this compound derivatives exhibit dual-state emissions. While they fluoresce blue in solution, their solid-state fluorescence ranges from 444-468 nm with high quantum yields (40.3-98.1%). This solid-state fluorescence is attributed to twisted molecular conformations and loose stacking arrangements within the crystal structure, with conformation playing a more significant role than stacking. []

Q4: How do different metal catalysts influence the regioselectivity in the synthesis of 1-aminoisoquinolines from 2-alkynylbenzonitriles?

A4: The choice of metal catalyst significantly impacts the reaction pathway and resulting product. For instance, copper catalysts favor 6-endo-dig cyclization, leading to 1-aminoisoquinolines, while triflates of zinc, silver, bismuth, scandium, and ytterbium promote 5-exo-dig cyclization, yielding 1-aminoisoindolines. []

Q5: How does the pKa of the substituent at the 1-position of isoquinoline affect its activity as a factor Xa inhibitor?

A5: Studies on factor Xa inhibitors revealed that replacing benzamidine with less basic mimics or neutral residues at the 1-position significantly impacted pharmacokinetic profiles. Lowering the pKa led to improved properties like decreased clearance, increased volume of distribution, and enhanced oral absorption. This observation highlights the importance of fine-tuning the basicity of substituents for optimizing pharmacokinetic properties. []

Q6: What is the significance of the this compound scaffold in designing Mas-related G-protein-coupled receptor X1 (MRGPRX1) agonists?

A6: Research has shown that incorporating a this compound moiety into benzamidine-based MRGPRX1 agonists can significantly enhance potency and selectivity. This modification eliminates the positively charged amidinium group present in benzamidine while preserving the essential pharmacophore for MRGPRX1 binding. []

Q7: What are some potential applications of 1-aminoisoquinolines beyond their role as pharmaceutical agents?

A7: Beyond their potential as pharmaceuticals, this compound derivatives show promise as solid-state fluorescent materials due to their interesting dual-state emission properties. Further exploration of their photophysical properties and structure-property relationships could lead to their utilization in optoelectronic devices and other material science applications. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。